molecular formula C12H11ClN2O3 B2495676 N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428371-45-2

N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide

Cat. No. B2495676
CAS RN: 1428371-45-2
M. Wt: 266.68
InChI Key: NAARGSDCQFGEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide, often involves cyclization reactions and the use of specific reagents to introduce various functional groups. For example, studies have shown that 3-p-alkoxyphenyl-5-methoxyisoxazoles can undergo thermally induced isomerization in the presence of aryl aldehydes, leading to the formation of various isoxazole derivatives through intermediate steps involving methyl 3-p-alkoxyphenyl-2H-azirine-2-carboxylates and ketenimines (Nishiwaki, Azechi, & Fujiyama, 1974).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing an oxygen and a nitrogen atom. This structure is crucial for the compound's reactivity and interaction with other molecules. Single crystal X-ray diffraction studies are often used to determine the precise molecular structure, including bond lengths and angles, which are essential for understanding the compound's chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions, that enable the introduction of different functional groups. These reactions are influenced by the compound's molecular structure, particularly the electron-donating and withdrawing effects of substituents attached to the isoxazole ring. The reactivity of isoxazole derivatives can lead to the synthesis of a wide range of compounds with diverse biological activities (Martins et al., 2002).

Scientific Research Applications

Disposition and Metabolism in Humans

One study discusses the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. Although the compound in focus here is not directly "N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide", it provides a model for how similar compounds might be metabolized and excreted in humans. For example, the study on SB-649868 shows elimination primarily via feces, with urinary excretion accounting for a smaller fraction of total radioactivity, indicating that compounds with complex structures might undergo extensive metabolism before excretion (Renzulli et al., 2011).

Metabolic Pathways

Another study offers insight into the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers. Although these compounds are structurally and functionally different from "N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide", understanding their metabolic pathways, including the formation of a specific mercapturic acid metabolite, could provide clues on how similar compounds might be processed in the human body. Such knowledge is crucial for evaluating the safety and efficacy of chemical compounds intended for therapeutic uses (Schettgen et al., 2021).

Clinical Trials and Pharmacokinetics

Clinical trials and pharmacokinetic studies of various compounds, such as the amsacrine analogue CI-921 in non-small cell lung cancer, provide examples of how new chemical entities are evaluated for their therapeutic potential. Even though these compounds are not "N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide", they illustrate the process of assessing a compound's efficacy, metabolism, and safety profile in a clinical setting, which is relevant for all new chemical entities entering the pharmaceutical development pipeline (Harvey et al., 1991).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7-3-4-8(5-9(7)13)14-12(16)10-6-11(17-2)15-18-10/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAARGSDCQFGEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-methoxyisoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.